9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxyethyl group, and a tetrahydropyrimido[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, including the formation of the tetrahydropyrimido[2,1-f]purine core and the subsequent attachment of the cyclohexyl and methoxyethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.
Mechanism of Action
The mechanism of action of 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include other purine derivatives with similar structural features, such as:
- 9-cyclohexyl-3-(2-hydroxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses .
Biological Activity
The compound 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of purine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydropyrimido ring fused with a purine moiety. Its molecular formula is C17H24N4O3, and it exhibits properties typical of purine derivatives, such as the ability to interact with various biological targets.
Antidepressant and Anxiolytic Effects
Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. In a study published in 2016, it was found that the compound demonstrated greater potency in evoking antianxiety effects compared to the reference drug diazepam at a dosage of 2.5 mg/kg . The mechanism of action appears to involve modulation of serotonin receptors (5-HT1A and 5-HT7), which are crucial targets for antidepressant drugs.
Phosphodiesterase Inhibition
The compound also acts as an inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which play vital roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), thereby enhancing neurotransmitter signaling and contributing to its antidepressant effects .
Molecular modeling studies suggest that the compound's structural features allow it to effectively bind to serotonin receptors and phosphodiesterase enzymes. The presence of the cyclohexyl and methoxyethyl groups may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.
In Vivo Studies
In vivo studies utilizing forced swim tests (FST) in mice have shown that the compound significantly reduces depressive-like behavior, indicating its potential as an effective antidepressant . These findings align with its pharmacological profile as a serotonin receptor modulator.
Structure-Activity Relationship (SAR)
A series of analogs derived from this compound have been synthesized to explore their biological activities further. Variations in substituents on the purine ring have been correlated with changes in potency against specific biological targets. For instance, modifications leading to increased affinity for 5-HT receptors were noted to enhance anxiolytic effects .
Data Tables
Properties
IUPAC Name |
9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-20-15-14(16(24)23(18(20)25)11-12-26-2)22-10-6-9-21(17(22)19-15)13-7-4-3-5-8-13/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBPZQQPSJYUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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